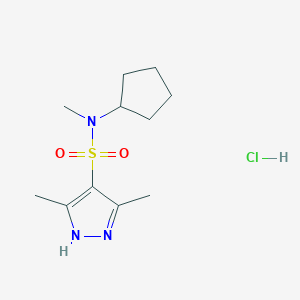

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Descripción

N-Cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride (CAS: 1231928-69-0) is a pyrazole-based sulfonamide derivative with a molecular formula of C₁₁H₁₉N₃O₂S·HCl and a molecular weight of 293.81 g/mol . Its structure features a pyrazole ring substituted with three methyl groups (positions 3, 5, and N-methyl) and a cyclopentyl group attached to the sulfonamide nitrogen. However, literature and patent data on its specific biological activities remain sparse .

Propiedades

IUPAC Name |

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S.ClH/c1-8-11(9(2)13-12-8)17(15,16)14(3)10-6-4-5-7-10;/h10H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUZRFNDVLXXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically follows a three-stage process:

- Synthesis of the Pyrazole Core (1,3,5-trimethyl-1H-pyrazole)

- Sulfonylation of the Pyrazole to Form Pyrazole-4-sulfonyl Chloride

- Coupling of the Sulfonyl Chloride with Cyclopentylamine to Yield the Sulfonamide

This approach is consistent with general methods for pyrazole sulfonamide synthesis, where pyrazole derivatives are first functionalized with sulfonyl chloride groups, then reacted with amines to form sulfonamide bonds.

Detailed Synthetic Steps

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

- Starting Materials: 3,5-dimethyl-1H-pyrazole is prepared by reacting pentane-2,4-dione with hydrazine hydrate in methanol at 25–35 °C.

- Methylation: The 3,5-dimethyl-1H-pyrazole is methylated at the N-1 position using methyl iodide in the presence of potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is conducted at 0 °C to 30 °C, stirring for 16 hours.

- Outcome: This yields 1,3,5-trimethyl-1H-pyrazole quantitatively, confirmed by thin-layer chromatography (TLC).

Sulfonylation to Form Pyrazole-4-sulfonyl Chloride

- Reagents: Chlorosulfonic acid is added slowly to a chloroform solution of 1,3,5-trimethyl-1H-pyrazole at 0 °C under nitrogen.

- Reaction Conditions: The mixture is heated to 60 °C and stirred for 10 hours.

- Post-treatment: Thionyl chloride is added at 60 °C to convert the sulfonic acid intermediate to the sulfonyl chloride.

- Isolation: The reaction mixture is quenched with ice-cold water and extracted with dichloromethane. The organic layer is dried and evaporated to yield the pyrazole-4-sulfonyl chloride.

Coupling with Cyclopentylamine to Form Sulfonamide

- Reaction: Pyrazole-4-sulfonyl chloride is reacted with cyclopentylamine in dichloromethane at 25–30 °C.

- Base: Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloric acid formed.

- Reaction Time: The mixture is stirred for 16 hours.

- Work-up: After reaction completion, the mixture is washed with water, dried, and the crude product purified by column chromatography.

- Formation of Hydrochloride Salt: The free sulfonamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Reaction Monitoring and Characterization

- Monitoring: TLC and liquid chromatography-mass spectrometry (LC-MS) are employed to follow reaction progress and confirm completion.

- Characterization Techniques: The final compound and intermediates are characterized by:

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Pyrazole Core Synthesis | Pentane-2,4-dione + Hydrazine hydrate in MeOH | 25–35 °C | ~2–4 hours | Quantitative | Exothermic reaction |

| 2. N-Methylation | 3,5-Dimethyl-1H-pyrazole + Methyl iodide + KOtBu in THF | 0–30 °C | 16 hours | High (not specified) | Under nitrogen atmosphere |

| 3. Sulfonylation | Chlorosulfonic acid in chloroform | 0 °C → 60 °C | 10 hours | Not specified | Slow addition, nitrogen atmosphere |

| 4. Conversion to Sulfonyl Chloride | Thionyl chloride at 60 °C | 60 °C | 2 hours | Not specified | Followed by quenching and extraction |

| 5. Sulfonamide Formation | Pyrazole-4-sulfonyl chloride + Cyclopentylamine + DIPEA in DCM | 25–30 °C | 16 hours | Moderate to high (typical 41–71% in analogs) | Purification by chromatography |

| 6. Hydrochloride Salt Formation | Treatment with HCl in suitable solvent | Room temperature | Variable | Quantitative | Final salt form for stability |

Research Findings and Optimization Notes

- Yields: Analogous pyrazole-4-sulfonamide derivatives have shown yields ranging from 41% to 71% depending on amine substituents and reaction conditions.

- Reaction Conditions: The use of DIPEA as a base and dichloromethane as solvent under mild temperatures (25–30 °C) is optimal for sulfonamide coupling to minimize side reactions and maximize yield.

- Purification: Column chromatography is the preferred method to isolate pure sulfonamide products, ensuring removal of unreacted starting materials and side products.

- Scalability: The synthesis has been demonstrated on scales of 100 mg and above with consistent reproducibility.

- Characterization: Spectroscopic data confirm the structural integrity of the sulfonamide and its hydrochloride salt form, essential for downstream biological evaluation.

Análisis De Reacciones Químicas

Types of Reactions: N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the sulfonamide group.

Substitution: Substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxo derivatives of the pyrazole ring.

Reduction Products: Reduced forms of the pyrazole ring or sulfonamide group.

Substitution Products: Derivatives with different functional groups attached to the pyrazole ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride has the molecular formula and a molecular weight of approximately 273.81 g/mol. The compound features a pyrazole ring, which is known for its biological activity and ability to interact with various biochemical pathways. Its sulfonamide group enhances solubility and bioavailability, making it suitable for various applications in biological systems .

Biochemical Research Applications

1.1 Proteomics and Enzyme Inhibition

The compound is utilized in proteomics research as an inhibitor of specific enzymes. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular processes. For instance, it has been shown to inhibit certain carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance .

1.2 Drug Development

This compound is also investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance potency and selectivity against target proteins associated with diseases such as cancer and diabetes .

Agricultural Applications

2.1 Fungicidal Properties

Research indicates that this compound exhibits fungicidal activity, making it a candidate for agricultural applications. It can be formulated into fungicidal compositions that are effective against various plant pathogens. The mechanism of action involves disrupting fungal cell wall synthesis or inhibiting key metabolic enzymes within the fungi .

2.2 Crop Protection

As part of integrated pest management strategies, this compound can be used to protect crops from fungal infections while minimizing environmental impact due to its targeted action against specific pathogens .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of carbonic anhydrase with IC50 values indicating high potency. |

| Study 2 | Fungicidal Activity | Showed significant reduction in fungal growth in vitro with potential field application results pending. |

| Study 3 | Drug Development | Identified structure-activity relationships leading to enhanced bioactivity against cancer cell lines. |

Mecanismo De Acción

The mechanism by which N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Physicochemical and Pharmacokinetic Properties

Predicted Collision Cross-Section (CCS)

provides CCS values for the dihydrochloride form of the target compound:

Solubility and Stability

The hydrochloride salt form () likely improves aqueous solubility compared to neutral sulfonamides. However, storage conditions (e.g., unspecified temperature in ) suggest stability considerations that may limit its utility compared to more stable derivatives .

Actividad Biológica

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a compound belonging to the pyrazole sulfonamide class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on existing literature.

- Molecular Formula : C11H19N3O2S·HCl

- Molecular Weight : 279.82 g/mol

- Structure : The compound features a pyrazole ring substituted with a cyclopentyl group and two methyl groups at the 3 and 5 positions, along with a sulfonamide moiety.

Synthesis

The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with sulfonamide reagents under controlled conditions. The methodology typically includes:

- Formation of the Pyrazole Ring : Utilizing starting materials such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Sulfonamide Formation : Reaction with sulfonyl chlorides or sulfonic acids to introduce the sulfonamide functionality.

Antiproliferative Activity

Research indicates that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth in U937 cells with IC50 values ranging from 10 µM to 20 µM depending on the specific derivative and experimental conditions .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | U937 | 15 |

| Other Pyrazole Derivative A | MCF-7 | 5 |

| Other Pyrazole Derivative B | HeLa | 8 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Glycation : This compound has been shown to inhibit glycation processes that are implicated in diabetic complications .

- Antimicrobial Properties : Pyrazole sulfonamides demonstrate antibacterial and antifungal activities by disrupting microbial metabolic pathways.

- Anti-inflammatory Effects : These compounds modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of various pyrazole derivatives, including N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. The results indicated that this compound effectively induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in apoptotic cells when treated with this compound compared to controls .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria at concentrations below 100 µg/mL .

Q & A

Q. What are the key synthetic methodologies for preparing N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride?

The synthesis involves cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by sulfonylation and hydrochlorination. Key steps include refluxing in solvents like ethanol or dimethylformamide (DMF) under controlled temperature to optimize yield and purity. Reaction progress is monitored via TLC, and purification employs techniques such as column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Fourier transform infrared (FT-IR) spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches). Nuclear magnetic resonance (¹H and ¹³C NMR) resolves substituent positions and stereochemistry, with typical peaks for methyl groups (δ ~2.2–2.6 ppm) and pyrazole ring protons (δ ~7.4–8.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, e.g., [M+H]+ peaks .

Q. How does the hydrochloride salt form influence physicochemical properties?

The hydrochloride salt enhances aqueous solubility and stability compared to the free base. This is critical for pharmacological assays requiring dissolution in buffered solutions. Salt formation typically involves reacting the free base with HCl in a polar solvent .

Advanced Research Questions

Q. How can conflicting NMR data during structure elucidation be resolved?

Contradictions in NMR assignments arise from dynamic effects or impurities. Use 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals. Cross-validate with HRMS and elemental analysis. For example, in related pyrazole-sulfonamides, methyl group assignments were confirmed via HMBC correlations to adjacent carbons .

Q. What strategies optimize synthesis yield when encountering low purity?

Low purity often stems from side reactions or unreacted intermediates. Strategies include:

- Adjusting stoichiometry of reactants (e.g., excess sulfonyl chloride).

- Employing coupling agents like EDCI/HOBt for amidation steps .

- Purification via preparative TLC (PE:EA = 8:1) or recrystallization from ethanol .

Q. How are in vitro antiproliferative activities evaluated for this compound?

Use the CellTiter-Glo Luminescent assay on U937 leukemia cells. Cells are treated with serial dilutions of the compound, and viability is measured via ATP quantification. Mitomycin C serves as a positive control. Data are expressed as IC₅₀ values, with results cross-checked using flow cytometry for apoptosis markers .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Synthesize analogs with variations in cyclopentyl or methyl substituents.

- Test biological activity against multiple cell lines (e.g., U937, HeLa).

- Correlate substituent electronic effects (Hammett constants) with activity trends.

- Computational docking studies (e.g., AutoDock Vina) predict binding modes to target proteins .

Q. How to address discrepancies in biological activity data across studies?

Variability may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound purity. Ensure:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.